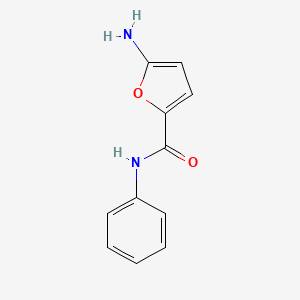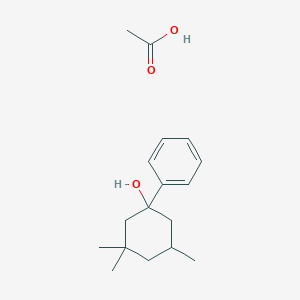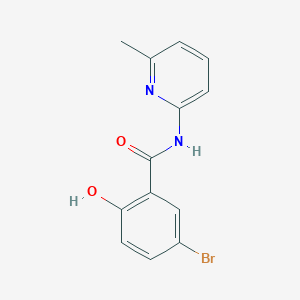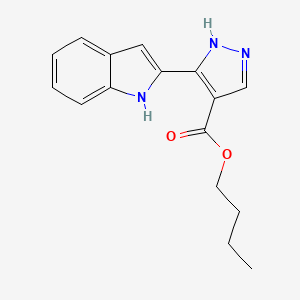
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is a complex organic compound characterized by its unique thiadiazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide typically involves the reaction of diphenylamine with sulfuric acid and a thiadiazole precursor under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazole ring and the subsequent attachment of the sulfuric diamide group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the thiadiazole precursor, followed by its reaction with diphenylamine and sulfuric acid. The process requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted thiadiazole compounds.
Aplicaciones Científicas De Investigación
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 3,4-Diphenyl-1,2,5-thiadiazole
- 2,5-Diphenyl-1,3,4-thiadiazole
- 2,3-Diphenyl-1,2,4-thiadiazole
Uniqueness
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is unique due to its specific substitution pattern and the presence of the sulfuric diamide group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Propiedades
Número CAS |
823810-40-8 |
|---|---|
Fórmula molecular |
C14H14N4O4S2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1,1-dioxo-3,4-diphenyl-3-(sulfamoylamino)-2H-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H14N4O4S2/c15-23(19,20)17-14(12-9-5-2-6-10-12)13(16-24(21,22)18-14)11-7-3-1-4-8-11/h1-10,17-18H,(H2,15,19,20) |
Clave InChI |
RRGCJOIEBLVVKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NS(=O)(=O)NC2(C3=CC=CC=C3)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)


![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)

![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)


![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)




